Cas no 70500-72-0 (7-hydroxy-1,2-dihydroquinolin-2-one)

7-hydroxy-1,2-dihydroquinolin-2-one Propiedades químicas y físicas
Nombre e identificación
-
- 2,7-Dihydroxyquinoline
- 7-Hydroxy-2-(1H)-quinolinone
- 7-Hydroxycarbostyril
- 7-HYDROXY-3,4-DIHYDRO-2(1H)-QUINOLINONE
- 2(1H)-Quindinone,3,4-dohydro-7Hydroxy
- 3,4-Dihydro-7-hydroxy-2(1H)-quinolinone
- 3,4-Dihydro-7-hydroxycarbostyril
- 7-Hydroxyquinoline-(1H)-2-one
- 7-HYDROXY-1H-QUINOLIN-2-ONE
- 7-Hydroxyquinolin-2(1H)-one
- 7-Hydroxyquinolinone
- Quinoline-2,7-diol
- 7-hydroxy-2-quinolinone
- 7-hydroxy-2-quinolone
- 7-hydroxyquinolin-2-one
- 7-Hydroxy-2(1H)-quinolinone
- 2(1H)-Quinolinone, 7-hydroxy-
- 7-HYDROXY-1,2-DIHYDROQUINOLIN-2-ONE
- 7-hydroxy-quinolone
- PubChem5866
- 7-hydroxyhydroquinolin-2-one
- 7-Hydroxy-2(1H)-quinolone
- QUI074
- 7-oxidanyl-1H-quinolin-2-one
- 7-Hydroxyquinoline-(1H)-2
- 70500-72-0
- J-507539
- SCHEMBL252706
- 2(1H)-Quinolinone, 7-hydroxy-; 2,7-Dihydroxyquinoline; 7-Hydroxy-1H-quinolin-2-one; 7-Hydroxy-2(1H)-quinolinone; 7-Hydroxycarbostyril
- STL558220
- AC-1063
- BCP12809
- Z1198164610
- GS-3122
- EN300-257807
- UNII-3B25C3NP9L
- DTXSID30450372
- SY047363
- FS-2844
- CCG-266286
- s3936
- CHEBI:48987
- PD088195
- FD7357
- AKOS015919838
- 3B25C3NP9L
- 2 pound not7-Dihydroxyquinoline
- AKOS005259211
- BBL104225
- MFCD04117979
- CS-W019815
- Q27121423
- MB03359
- 7-Hydroxycarbostyril;7-Hydroxyquinolinone
- DB-007209
- ALBB-023570
- 7-hydroxy-1,2-dihydroquinolin-2-one
-
- MDL: MFCD04117979
- Renchi: 1S/C9H7NO2/c11-7-3-1-6-2-4-9(12)10-8(6)5-7/h1-5,11H,(H,10,12)
- Clave inchi: DBSPUDKBNOZFMX-UHFFFAOYSA-N
- Sonrisas: O([H])C1C([H])=C([H])C2C([H])=C([H])C(N([H])C=2C=1[H])=O
Atributos calculados
- Calidad precisa: 161.04800
- Masa isotópica única: 163.063
- Recuento atómico isotópico: 0
- Recuento de donantes vinculados al hidrógeno: 2
- Recuento de receptores de enlace de hidrógeno: 2
- Recuento de átomos pesados: 12
- Cuenta de enlace giratorio: 0
- Complejidad: 225
- Recuento de unidades de unión covalente: 1
- Recuento del Centro estereoscópico atómico definido: 0
- Recuento de centros estereoscópicos atómicos indefinidos: 0
- Recuento de centros tridimensionales de bonos fijos: 0
- Conteo indefinido de centros tridimensionales de Bond: 0
- Superficie del Polo topológico: 49.3A^2
- Recuento atómico isotópico: 0
- Xlogp3: 0.9
- Superficie del Polo topológico: 49.3
Propiedades experimentales
- Color / forma: No data avaiable
- Denso: No data available
- Punto de fusión: 187-192°C
- Punto de ebullición: 403.7 °C at 760 mmHg
- Punto de inflamación: 198 °C
- índice de refracción: 1.604
- PSA: 49.33000
- Logp: 1.41490
- Presión de vapor: No data available
7-hydroxy-1,2-dihydroquinolin-2-one Información de Seguridad
- Palabra de señal:Warning
- Instrucciones de peligro: H302-H315-H319-H332-H335
- Declaración de advertencia: P261-P280-P305+P351+P338
- Instrucciones de Seguridad: S36/37
-
Señalización de mercancías peligrosas:
- Condiciones de almacenamiento:Inert atmosphere,Room Temperature
- Términos de riesgo:R22; R43
7-hydroxy-1,2-dihydroquinolin-2-one Datos Aduaneros
- Datos Aduaneros:
China Customs Code:
2933499090Overview:
2933499090. Other compounds containing quinoline or isoquinoline ring system [but not further fused]. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%
Declaration elements:
Product Name, component content, use to, Please indicate the appearance of Urotropine, 6- caprolactam please indicate the appearance, Signing date
Summary:
2933499090. other compounds containing in the structure a quinoline or isoquinoline ring-system (whether or not hydrogenated), not further fused. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%
7-hydroxy-1,2-dihydroquinolin-2-one PrecioMás >>
Empresas | No. | Nombre del producto | Cas No. | Pureza | Especificaciones | Precio | Tiempo de actualización | Informe |
---|---|---|---|---|---|---|---|---|
TRC | H953255-1g |
7-Hydroxyquinoline-(1H)-2-one |
70500-72-0 | 1g |
$ 98.00 | 2023-09-07 | ||
Enamine | EN300-257807-1.0g |
7-hydroxy-1,2-dihydroquinolin-2-one |
70500-72-0 | 95.0% | 1.0g |
$26.0 | 2025-03-21 | |
Enamine | EN300-257807-50.0g |
7-hydroxy-1,2-dihydroquinolin-2-one |
70500-72-0 | 95.0% | 50.0g |
$224.0 | 2025-03-21 | |
Enamine | EN300-257807-0.25g |
7-hydroxy-1,2-dihydroquinolin-2-one |
70500-72-0 | 95.0% | 0.25g |
$19.0 | 2025-03-21 | |
Enamine | EN300-257807-0.5g |
7-hydroxy-1,2-dihydroquinolin-2-one |
70500-72-0 | 95.0% | 0.5g |
$21.0 | 2025-03-21 | |
Fluorochem | 076721-10g |
2,7-Dihydroxyquinoline |
70500-72-0 | 97% | 10g |
£42.00 | 2022-03-01 | |
Apollo Scientific | OR321481-25g |
7-Hydroxyquinolin-2(1H)-one |
70500-72-0 | 98% | 25g |
£32.00 | 2025-03-21 | |
TRC | H953255-2g |
7-Hydroxyquinoline-(1H)-2-one |
70500-72-0 | 2g |
$127.00 | 2023-05-18 | ||
TRC | H953255-10mg |
7-Hydroxyquinoline-(1H)-2-one |
70500-72-0 | 10mg |
$64.00 | 2023-05-18 | ||
TRC | H953255-10g |
7-Hydroxyquinoline-(1H)-2-one |
70500-72-0 | 10g |
$448.00 | 2023-05-18 |
7-hydroxy-1,2-dihydroquinolin-2-one Proveedores
7-hydroxy-1,2-dihydroquinolin-2-one Literatura relevante
-
Carr Hoi Yi Ho,Huanyang Cao,Yong Lu,Tsz-Ki Lau,Sin Hang Cheung,Ho-Wa Li,Hang Yin,Ka Lok Chiu,Lik-Kuen Ma,Yuanhang Cheng,Sai-Wing Tsang,Xinhui Lu,Shu Kong So,Beng S. Ong J. Mater. Chem. A, 2017,5, 23662-23670
-
Youngae Jung,Yun Gyong Ahn,Ho Kyoung Kim,Byeong Cheol Moon,A Yeong Lee,Do Hyun Ryu Analyst, 2011,136, 4222-4231
-
Junwei Yang,Moyun Chen,Ji Ma,Wei Huang,Haoyun Zhu,Yuli Huang,Weizhi Wang J. Mater. Chem. C, 2015,3, 10074-10078
-
Yangyang Li,Junjie Guo,Xiaohui Liu,Weiping Qin J. Mater. Chem. C, 2016,4, 2123-2126
-
5. Can calculated harmonic vibrational spectra rationalize the structure of TiC-based nanoparticles?†Juan José Piñero,Francesc Viñes Phys. Chem. Chem. Phys., 2022,24, 778-785
70500-72-0 (7-hydroxy-1,2-dihydroquinolin-2-one) Productos relacionados
- 59-31-4(2-HYDROXYQUINOLINE)
- 1321-40-0(2-(1H)-Quinolinone)
- 70254-42-1(2-Quinolinol)
- 19315-93-6(quinoline-2,6-diol)
- 10380-28-6(Copper quinolate)
- 99-93-4(1-(4-Hydroxyphenyl)ethanone)
- 84087-01-4(Quinclorac)
- 1805064-34-9((6-Fluoro-2,3-dimethoxyphenyl)(methyl)sulfane)
- 61867-13-8(Z-Gly-pro-phe-pro-leu-OH)
- 2171150-64-2((1S)-1-3-(morpholin-4-yl)-1,2,4-oxadiazol-5-ylpentane-1,5-diamine)

